![molecular formula C31H28N4O7 B2647449 4-{[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide CAS No. 931952-07-7](/img/no-structure.png)
4-{[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. The molecule also has amide, ether, and aromatic ring structures .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The 3D structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the degree of conjugation in the molecule could all influence its properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound under discussion is related to a class of chemicals involving quinazoline derivatives, which are synthesized through various chemical reactions. For instance, new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines were synthesized by reacting (2-aminophenyl)(diphenyl)carbinol with nitriles, demonstrating the versatility in chemical modifications for creating diverse quinazoline derivatives. The methylation of 3,4-dihydroquinazolines with dimethyl sulfate targeted two nitrogen atoms, leading to complex structures through subsequent reactions, including alkaline hydrolysis (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
Antimicrobial Activity
Quinazoline derivatives have been evaluated for their antimicrobial properties. Specific derivatives, such as 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, have been prepared and shown good antimicrobial activity, compared with standard drugs, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2011).
Antitumor Activity
The synthesis and evaluation of quinazoline derivatives for antitumor activity is a significant area of research. Novel quinazolinone derivatives have been synthesized and subjected to antimicrobial activity evaluation, with some showing promising results against cancer cell lines (Habib, Hassan, & El‐Mekabaty, 2013). Additionally, the synthesis of new 1,2,4-triazole derivatives from quinazoline compounds and their antimicrobial activities have been explored, with some derivatives exhibiting good or moderate activities against test microorganisms (Bektaş et al., 2007).
Anticonvulsant Activity
Research into the anticonvulsant activity of quinazolinone derivatives has led to the design and synthesis of compounds with significant anticonvulsant properties. For example, a series of N-(4-substitutedphenyl)-4-(1-methyl or 1,2-dimethyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides were synthesized and evaluated for their anticonvulsant activity, revealing superior activities compared to reference drugs (Noureldin et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
931952-07-7 |
|---|---|
Molekularformel |
C31H28N4O7 |
Molekulargewicht |
568.586 |
IUPAC-Name |
4-[[1-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C31H28N4O7/c1-40-24-14-22(15-25(16-24)41-2)33-28(36)19-34-27-8-4-3-7-26(27)30(38)35(31(34)39)18-20-9-11-21(12-10-20)29(37)32-17-23-6-5-13-42-23/h3-16H,17-19H2,1-2H3,(H,32,37)(H,33,36) |
InChI-Schlüssel |
CRYHJRSYJKIRHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



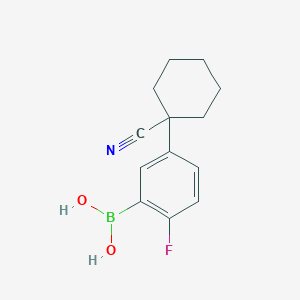
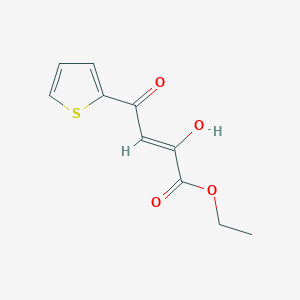
![3-(furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2647370.png)
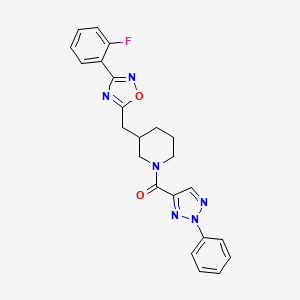
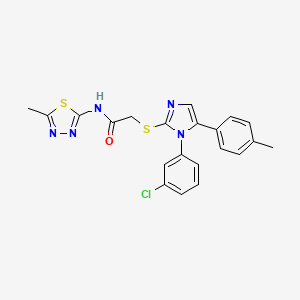
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide](/img/structure/B2647373.png)
![2-[6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2647375.png)
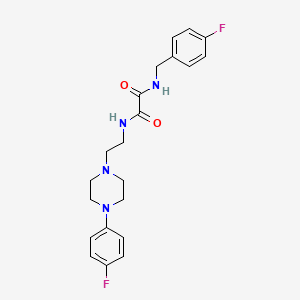
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzamide](/img/structure/B2647378.png)
![N-[[4-(4-bromophenyl)-5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2647379.png)
![N-(2-bromo-4-methylphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2647381.png)

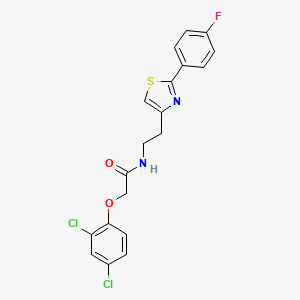
![N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2647387.png)